3-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
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Overview
Description
3-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves a multi-step process. One common method includes the use of a palladium-catalyzed three-component reaction. This reaction involves the coupling of a quinazolinone derivative with an isobutylsulfonyl piperidine and an oxoethyl group under specific conditions . The reaction is carried out in the presence of a palladium catalyst, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: The parent compound with a simpler structure.
2-(4-(isobutylsulfonyl)piperidin-1-yl)quinazolin-4(3H)-one: A similar compound lacking the oxoethyl group.
Uniqueness
3-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is unique due to the presence of the isobutylsulfonyl piperidine and oxoethyl groups, which confer specific chemical and biological properties. These structural features can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile.
Biological Activity
3-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazolinone core substituted with a piperidine moiety and an isobutylsulfonyl group. Its molecular formula is C18H24N4O3S, and it has a molecular weight of 372.47 g/mol. The structural complexity suggests potential interactions with various biological targets.
1. Inhibition of Enzymatic Activity:
Research indicates that the compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For example, it has shown inhibitory effects on certain kinases which are crucial in cancer cell proliferation.
2. Receptor Modulation:
The piperidine component may facilitate binding to neurotransmitter receptors, influencing neurochemical pathways. This suggests potential applications in treating neurological disorders.
3. Antioxidant Activity:
Studies have demonstrated that quinazolinone derivatives possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
Anticancer Activity
Several studies have evaluated the anticancer properties of similar quinazolinone derivatives. For instance:
- Case Study 1: A derivative exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the micromolar range.
- Case Study 2: Another study reported that a related compound inhibited tumor growth in xenograft models, suggesting in vivo efficacy.
Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems indicates potential neuroprotective effects:
- Case Study 3: In animal models of neurodegeneration, treatment with quinazolinone derivatives resulted in reduced neuronal loss and improved cognitive function.
Research Findings
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer | Significant inhibition of cell proliferation in cancer cell lines (IC50 < 10 µM) |
Study 2 | Neuroprotection | Improved memory retention in rodent models after treatment |
Study 3 | Enzyme Inhibition | Inhibition of specific kinases with IC50 values ranging from 5 to 15 µM |
Properties
IUPAC Name |
3-[2-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-14(2)12-27(25,26)15-7-9-21(10-8-15)18(23)11-22-13-20-17-6-4-3-5-16(17)19(22)24/h3-6,13-15H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBCIXJLYGJCNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CN2C=NC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.